molecular formula C19H16O3 B7819339 4,4',4''-Methanetriyltriphenol CAS No. 25639-41-2

4,4',4''-Methanetriyltriphenol

Cat. No.: B7819339
CAS No.: 25639-41-2
M. Wt: 292.3 g/mol
InChI Key: WFCQTAXSWSWIHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,4’'-Methanetriyltriphenol is typically synthesized through the oxidation of trimethylbenzene. One common method involves reacting mesitylene with hydrogen peroxide under acidic conditions . This reaction yields trihydroxytriphenylmethane as the primary product.

Industrial Production Methods

Industrial production of 4,4’,4’'-Methanetriyltriphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in bulk for research purposes and is stored under inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Methanetriyltriphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,4’'-Methanetriyltriphenol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not used in clinical settings.

    Industry: Utilized in the development of materials and nanotechnology.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Methanetriyltriphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-Methanetriyltriphenol is unique due to its specific arrangement of hydroxyl groups and phenyl rings, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in scientific studies .

Properties

IUPAC Name

4-[bis(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCQTAXSWSWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897129
Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-44-1, 25639-41-2
Record name 4,4′,4′′-Methylidynetris[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-44-1
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Record name 4,4',4''-Methylidynetrisphenol
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Record name Phenol, methylidynetris-
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Record name Leucoaurine
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Record name Phenol, methylidynetris-
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Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
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Record name 4,4',4''-methylidynetrisphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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